molecular formula C4H6S2 B094186 Vinyl disulfide CAS No. 15805-34-2

Vinyl disulfide

Cat. No. B094186
CAS RN: 15805-34-2
M. Wt: 118.2 g/mol
InChI Key: JEQYWIBQETUPEM-UHFFFAOYSA-N
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Description

Vinyl disulfide is a type of unsymmetrical disulfide that can be synthesized with additional functional groups . It plays a crucial role in affecting the stability, folding, and biological function of proteins and peptides .


Synthesis Analysis

The synthesis of unsymmetrical vinyl disulfides involves the reaction of S-vinyl phosphorodithioate with thiotosylates or S-vinyl thiotosylate with thiols . These methods are simple, convenient, and efficient, allowing for the preparation of unsymmetrical vinyl disulfides under mild conditions with moderate to high yields .


Molecular Structure Analysis

The molecular structure of vinyl disulfide includes additional functionalities such as hydroxy, carboxy, protected amino, or ester groups . The unsymmetrical disulfides can be applied in the formation of self-assembled monolayers (SAMs) on gold or other metals .


Chemical Reactions Analysis

Vinyl disulfides react with the generated transient o-iminothioquinones in an inverse electron-demand [4+2] cycloaddition to produce benzo[b][1,4]thiazine derivatives .

Scientific Research Applications

  • Redox-Responsive Polymers : Vinyl disulfide is utilized in the creation of degradable thermoresponsive polymers, particularly in poly(N-isopropylacrylamide), which exhibit redox-sensitive lower critical solution temperature (LCST) behavior. This implies their potential in smart material applications where environmental responsiveness is key (Phillips & Gibson, 2012).

  • Organic Synthesis : Vinyl disulfides are significant intermediates in organic synthesis. They serve as precursors for the synthesis of various compounds, including substituted thiophene derivatives, dithiin derivatives, and thiocarbonyl compounds (Ilankumaran, Prabhu, & Chandrasekaran, 2001).

  • Preparation of Nucleoside Vinyl Disulfides : Vinyl disulfides are prepared from vinyl 2-(trimethylsilyl)ethyl sulfides with sulfenyl chlorides, allowing the creation of mixed disulfides from stable silyl sulfides without forming oxidizable thiols. This has implications in biochemistry and pharmaceutical research (Gerland, Désiré, Lepoivre, & Décout, 2007).

  • Nanocomposite Materials : Research on poly(vinyl alcohol) nanocomposites with molybdenum disulfide (MoS2) demonstrates the use of vinyl disulfide in enhancing the properties of nanocomposites. This includes improvements in thermal properties, fire resistance, and mechanical strength, indicating its utility in materials science (Zhou et al., 2012).

  • Surface Chemistry Applications : Vinyl disulfides are involved in the disulfide–yne photo reaction for creating reactive and dynamic surfaces. This unique reactivity with thiols and disulfides is used in surface photochemistry, showing potential in various technological applications (Li et al., 2021).

  • Medicinal Chemistry : Vinyl sulfones, related to vinyl disulfides, are noted for their synthetic utility in medicinal chemistry. They participate in various chemical reactions and inhibit enzymatic processes, which is significant in drug design (Meadows & Gervay-Hague, 2006).

  • Photopolymerization in Polymer Science : Vinyl disulfides are used in the photopolymerization of vinyl monomers, such as in the preparation of block copolymers. This is relevant in polymer science and engineering for designing materials with specific properties (Niwa, Matsumoto, & Izumi, 1987).

  • Biomedical Applications of Vinyl Polymers : Degradable vinyl polymers, which include vinyl disulfide-based materials, are gaining attention in biomedical applications due to their versatility and ease of synthesis. This highlights their potential use in nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).

Future Directions

The future directions in the research of vinyl disulfide could involve further methodological refinement and synthetic applications . There is also potential for exploring its applications in different fields .

properties

IUPAC Name

(ethenyldisulfanyl)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6S2/c1-3-5-6-4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQYWIBQETUPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CSSC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166354
Record name Vinyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl disulfide

CAS RN

15805-34-2
Record name Vinyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl disulfide
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Citations

For This Compound
154
Citations
CH Kaschula, R Hunter, N Stellenboom… - European journal of …, 2012 - Elsevier
… We also present data on five new analogues of E/Z-4l in which the central vinyl disulfide/sulfoxide core is varied. The findings in this paper have enabled the generation of a structure–…
Number of citations: 76 www.sciencedirect.com
R Hunter, CH Kaschula, IM Parker, MR Caira… - Bioorganic & medicinal …, 2008 - Elsevier
… It possesses an intriguing allyl vinyl disulfide functional grouping, which is likely to account for its range of biological activities via acting as a sulfenylating agent towards protein …
Number of citations: 60 www.sciencedirect.com
CH Kaschula, R Hunter, HT Hassan… - Anti-Cancer Agents …, 2011 - ingentaconnect.com
… A recently developed synthetic route from our laboratory for preparing ajoene analogues allows access to derivatives containing the sulfoxide / vinyl disulfide core whilst varying the …
Number of citations: 44 www.ingentaconnect.com
JR Grunwell, DL Foerst, MJ Sanders - The Journal of Organic …, 1977 - ACS Publications
… -butylvinylthiol acetate yielded d-feri-butyl vinyl disulfide and no thiophenes. These results suggest … radical at sulfur to form a vinyl disulfide which undergoes a Cope rearrangement and …
Number of citations: 15 pubs.acs.org
C Zhao, J Chen, R Zhong, DS Chen… - Angewandte Chemie …, 2021 - Wiley Online Library
… O 2 reacts with vinyl disulfide to form a [2+2] cycloaddition product, which … the vinyl disulfide linker (Figure 4 C). However, it should be noted that the reaction between the vinyl disulfide …
Number of citations: 39 onlinelibrary.wiley.com
D Coucouvanis, A Hadjikyriacou, M Draganjac… - Polyhedron, 1986 - Elsevier
… The reaction of [(S4)Mo(0)(~2-S)2Mo(O)(S2)]2- with DMA results in the new dithiolene complex [{(MeOOC)2C2S2}M~(0)(~2-S)]~, which is the isomeric form of the vinyl disulfide com…
Number of citations: 108 www.sciencedirect.com
R Hunter*, C Kaschula, N Stellenboom… - … , Sulfur, and Silicon …, 2013 - Taylor & Francis
… by a propyldansyl tag, which was chosen for the vinyl disulfide side. On the sulfoxide side, a … hydrogen attached to the α-carbon to the vinyl disulfide. We were not fazed by not having …
Number of citations: 2 www.tandfonline.com
ZK Sweeney, JL Polse, RG Bergman… - …, 1999 - ACS Publications
… Vinyl disulfide 5 is formed upon treatment of solutions of 4 with acetylene (Scheme 2)… vinyl disulfide ligand must be occurring in solution. Rauchfuss has shown that similar vinyl disulfide …
Number of citations: 130 pubs.acs.org
FA Cotton, RL Luck - Inorganic Chemistry, 1991 - ACS Publications
… the proposed vinyl disulfide intermediates … vinyl disulfide precedes the final formation of dithiolene. At elevated temperatures (— 70 C), in CH3CN solution, the coordinated vinyl disulfide …
Number of citations: 0 pubs.acs.org
S Gon Ryu, H Wan Lee - … of Environmental Science and Health, Part …, 2015 - Taylor & Francis
… of (2-diisopropylaminoethyl) vinyl disulfide, we also … ) vinyl disulfide and diisopropylhydroxylamine via a simple rearrangement. Subsequently, (2-diisopropylaminoethyl) vinyl …
Number of citations: 4 www.tandfonline.com

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